2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester
Overview
Description
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester is an organic compound with a complex structure. It is known for its unique properties and applications in various fields, including polymer chemistry and materials science. This compound is characterized by its stability and low volatility, making it suitable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester typically involves the esterification of 2-propenoic acid with hexahydro-4,7-methano-1H-indenyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The raw materials, including 2-propenoic acid and hexahydro-4,7-methano-1H-indenyl alcohol, are mixed in appropriate ratios and subjected to high temperatures and pressures in the presence of a catalyst. The resulting ester is then purified through distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: The compound is utilized in the development of advanced materials with specific characteristics, such as high stability and low volatility.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in biological systems. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate certain enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl ester
- 2-Propenoic acid, 2-methyl-, 2-[[3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5 (or 6)-yl]oxy]ethyl ester
- 2-Propenoic acid, 2-methyl-, 2-[[3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl]oxy]ethyl ester
Uniqueness
What sets 2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester apart from similar compounds is its unique structural configuration, which imparts specific properties such as enhanced stability and lower volatility. These characteristics make it particularly valuable in applications requiring durable and stable materials .
Properties
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-3-enyl prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h2-4,8-12H,1,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUEJPEWIQMAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CC2CC1C3C2C=CC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865687 | |
Record name | 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33791-58-1, 258327-33-2 | |
Record name | 2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3A,4,5,6,7,7A-HEXAHYDRO-4,7-METHANOINDENYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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